

Application Note: HPLC Analysis of Tedatioxetine Purity

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Compound of Interest

Compound Name: *Tedatioxetine*

Cat. No.: *B043843*

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Introduction

Tedatioxetine is a novel antidepressant agent under development. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Tedatioxetine** and its process-related impurities, as well as degradation products. The method is stability-indicating, capable of separating the main component from its potential impurities and degradation products formed under various stress conditions. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of **Tedatioxetine**.

Principle

The method utilizes a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous buffer and an organic modifier. The separation is based on the differential partitioning of **Tedatioxetine** and its impurities between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where **Tedatioxetine** and its impurities exhibit significant absorbance. The method has been validated for linearity, precision, accuracy, specificity, and robustness according to ICH guidelines.

Experimental Protocols

1. Materials and Reagents

- **Tedatioxetine** Reference Standard: Purity >99.5%
- **Tedatioxetine** API and/or Formulation Samples
- Acetonitrile (ACN): HPLC grade
- Methanol (MeOH): HPLC grade
- Ammonium Acetate: Analytical grade
- Formic Acid: Analytical grade
- Water: HPLC grade or equivalent (e.g., Milli-Q)
- Hydrochloric Acid (HCl): Analytical grade
- Sodium Hydroxide (NaOH): Analytical grade
- Hydrogen Peroxide (H₂O₂): 30% solution, analytical grade

2. Instrumentation and Chromatographic Conditions

- **HPLC System:** A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- **Chromatographic Data System (CDS):** For data acquisition and processing.

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.02 M Ammonium acetate buffer, pH 4.5 (adjusted with formic acid)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection	UV at 227 nm
Injection Volume	10 µL
Run Time	20 minutes

3. Preparation of Solutions

- Mobile Phase A (0.02 M Ammonium Acetate, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with formic acid. Filter through a 0.45 µm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
- Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **Tedatioxetine** reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
- Standard Working Solution (100 µg/mL): Dilute 5.0 mL of the Standard Stock Solution to 50 mL with the diluent.
- Sample Solution (100 µg/mL): Accurately weigh a quantity of the API or powdered tablets equivalent to 25 mg of **Tedatioxetine** into a 25 mL volumetric flask. Add approximately 20

mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter a portion of the solution through a 0.45 μm syringe filter into an HPLC vial. Further dilute 5.0 mL of this solution to 50 mL with the diluent.

4. Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][2][3] A target degradation of 5-20% is generally considered suitable.[4]

- Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N HCl. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N NaOH. Dilute to 10 mL with diluent.
- Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1 N NaOH. Heat at 60 °C for 2 hours. Cool to room temperature and neutralize with 1 mL of 0.1 N HCl. Dilute to 10 mL with diluent.
- Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours. Dilute to 10 mL with diluent.
- Thermal Degradation: Expose the solid **Tedatioxetine** powder to 105 °C in a hot air oven for 24 hours. Prepare a 100 $\mu\text{g/mL}$ solution in the diluent.
- Photolytic Degradation: Expose the solid **Tedatioxetine** powder to UV light (254 nm) and visible light in a photostability chamber for 7 days. Prepare a 100 $\mu\text{g/mL}$ solution in the diluent.

Data Presentation

Table 1: System Suitability Test (SST) Parameters

Parameter	Acceptance Criteria	Typical Results
Tailing Factor (T)	≤ 2.0	1.2
Theoretical Plates (N)	≥ 2000	6500
%RSD of Peak Areas	$\leq 2.0\%$ (for n=6)	0.8%

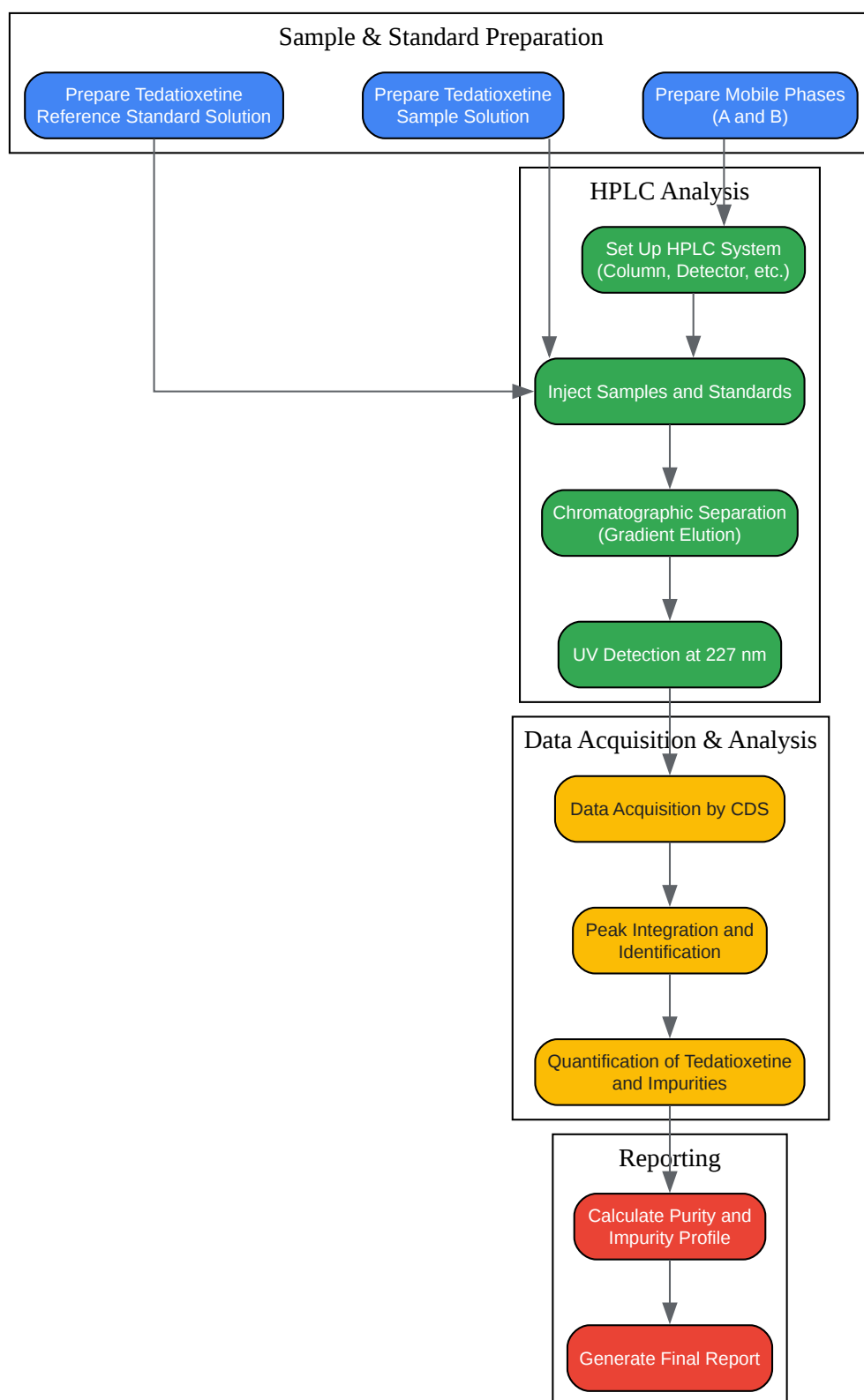
Table 2: Method Validation Summary

Parameter	Concentration Range (µg/mL)	Result
Linearity (Correlation Coefficient, r^2)	10 - 150	0.9995
Accuracy (% Recovery)	80, 100, 120 µg/mL	99.2% - 101.5%
Precision (%RSD)		
* Repeatability (Intra-day)	100 µg/mL (n=6)	< 1.0%
* Intermediate Precision (Inter-day)	100 µg/mL (n=6)	< 1.5%
Limit of Detection (LOD)	-	0.1 µg/mL
Limit of Quantitation (LOQ)	-	0.3 µg/mL

Table 3: Results of Forced Degradation Studies

Stress Condition	% Degradation of Tedatioxetine	Number of Degradation Products
Acid Hydrolysis	12.5%	2
Base Hydrolysis	8.2%	1
Oxidative Degradation	18.7%	3
Thermal Degradation	3.5%	1
Photolytic Degradation	5.1%	2

Mandatory Visualization



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Caption: Workflow for HPLC Purity Analysis of **Tedatioxetine**.

Conclusion

The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of **Tedatioxetine** purity in bulk drug and pharmaceutical dosage forms. The method can be effectively used for routine quality control analysis and for stability studies of **Tedatioxetine**. The forced degradation studies confirm the specificity of the method, as it can separate the main drug from its degradation products.[1]

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